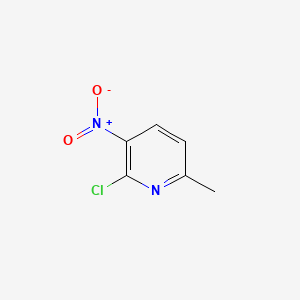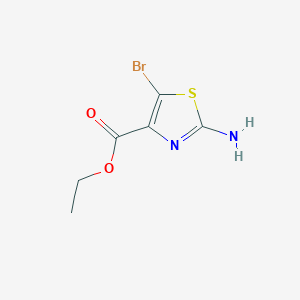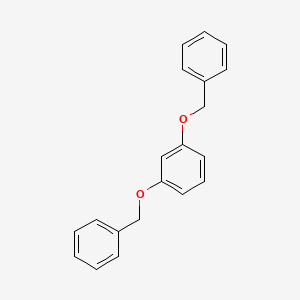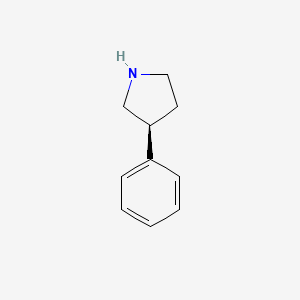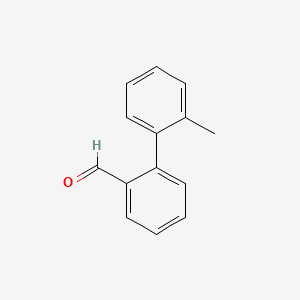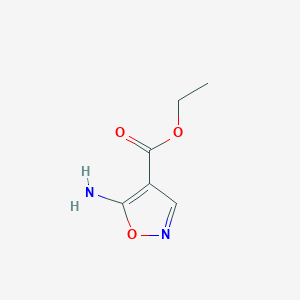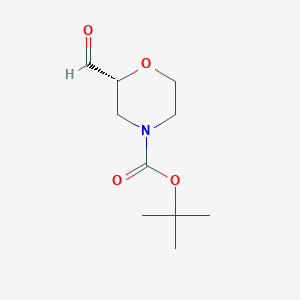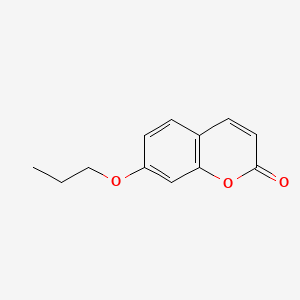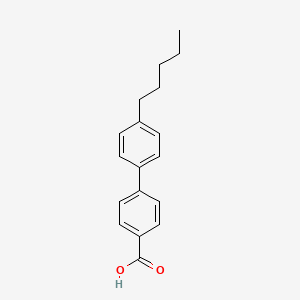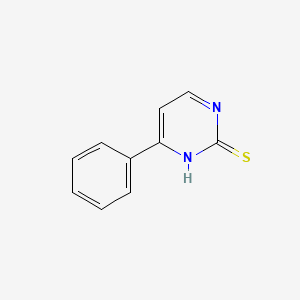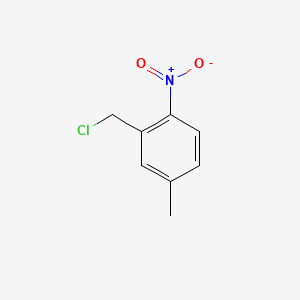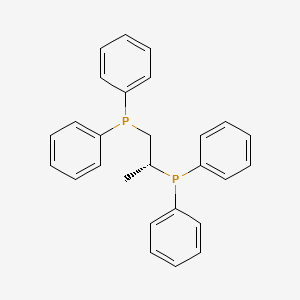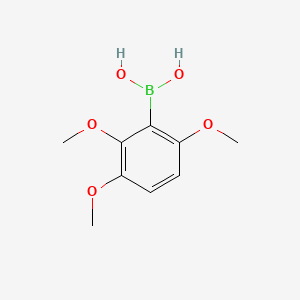
2,3,6-Trimethoxyphenylboronic acid
Descripción general
Descripción
2,3,6-Trimethoxyphenylboronic acid (TMPA) is an organic compound that has a variety of uses in the scientific and medical fields. TMPA is a boronic acid, which is a type of organic acid that contains a boron atom bonded to an oxygen atom. TMPA is a versatile compound that has been used in a wide range of applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Polymorphic Control and Crystallization
2,6-Dimethoxyphenylboronic acid, closely related to 2,3,6-trimethoxyphenylboronic acid, has been investigated for its role in controlling polymorphic outcomes in crystallization processes. Research conducted by Semjonova and Be̅rziņš (2022) in "Crystals" demonstrated that surfactants could facilitate the crystallization of metastable forms of phenylboronic acids, offering insight into the manipulation of crystalline structures for various applications (Semjonova & Be̅rziņš, 2022).
Corrosion Inhibition
In the study of corrosion inhibition, compounds like 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro, which share structural similarities with 2,3,6-trimethoxyphenylboronic acid, have been found effective. Chafiq et al. (2020) in "Materials Chemistry and Physics" revealed that such compounds significantly inhibit corrosion in acidic solutions, highlighting the potential of phenylboronic acids in protective coatings and industrial applications (Chafiq et al., 2020).
Spectroscopic Analysis
The structural and vibrational properties of 2,6-dimethoxyphenylboronic acid, a structural analog, have been extensively analyzed using various spectroscopic methods. Studies by Alver and Parlak (2010) in "Vibrational Spectroscopy" and "Comptes Rendus Chimie" provided detailed insights into the molecular structures and stable forms of such compounds, contributing to our understanding of their chemical behavior and potential applications (Alver & Parlak, 2010).
Electrochemical Applications
Trimethylboroxine, another derivative, has been used to enhance the electrode/electrolyte interface stability of lithium ion batteries. Yu et al. (2015) in "Electrochimica Acta" demonstrated that the addition of trimethylboroxine to electrolytes significantly improved the cyclic and rate performances of lithium nickel cobalt manganese oxide cathodes, suggesting potential applications of phenylboronic acids in high-performance batteries (Yu et al., 2015).
Nanotechnology and Drug Delivery
Phenylboronic acid-decorated polymeric nanomaterials, closely related to 2,3,6-trimethoxyphenylboronic acid, have shown significant promise in advanced bio-applications. Lan and Guo (2019) in "Nanotechnology Reviews" highlighted their applications in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid for targeted therapeutic interventions (Lan & Guo, 2019).
Experimental Oncology
Simple phenylboronic acid derivatives, including 2,3,6-trimethoxyphenylboronic acid, have been explored for their antiproliferative potential in cancer research. Psurski et al. (2018) in "Investigational New Drugs" found that these compounds induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Propiedades
IUPAC Name |
(2,3,6-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYOPCURLYSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378573 | |
| Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethoxyphenylboronic acid | |
CAS RN |
380430-67-1 | |
| Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



